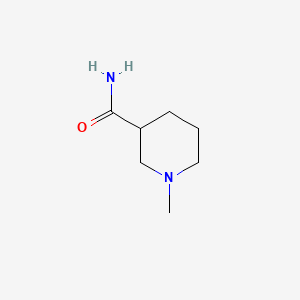

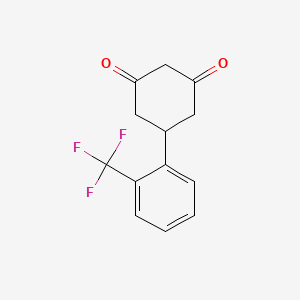

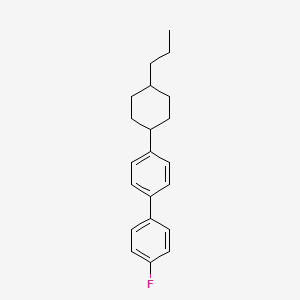

![molecular formula C6H5ClN4 B1297825 7-Cloro-5-metil-[1,2,4]triazolo[1,5-a]pirimidina CAS No. 24415-66-5](/img/structure/B1297825.png)

7-Cloro-5-metil-[1,2,4]triazolo[1,5-a]pirimidina

Descripción general

Descripción

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C6H5ClN4 and its molecular weight is 168.58 g/mol. The purity is usually 95%.

The exact mass of the compound 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Potenciales Farmacológicos

Los compuestos de triazolo[1,5-a]pirimidina, incluido el 7-Cloro-5-metil-[1,2,4]triazolo[1,5-a]pirimidina, son capaces de unirse en el sistema biológico con una variedad de enzimas y receptores, mostrando así versátiles actividades biológicas . Están presentes como un componente estructural central en una serie de clases de fármacos como antibacterianos, antifúngicos, anticancerígenos, antioxidantes, antivirales, antiinflamatorios, analgésicos, antiepilépticos, antihipertensivos, antidepresivos, antidiabéticos, ansiolíticos y antituberculosos .

Agentes Anticancerígenos

Los derivados de [1,2,4]triazolo[1,5-a]pirimidina se han utilizado como agentes anticancerígenos que actúan sobre diferentes objetivos, como la tubulina, LSD1 y CDK2 . Han exhibido potentes actividades antitumorales . Por ejemplo, los derivados de indol de [1,2,4]triazolo[1,5-a]pirimidina han mostrado significativas actividades antiproliferativas contra varias líneas celulares de cáncer humano .

Actividad Antimalárica

El this compound se ha utilizado como reactivo para la síntesis de inhibidores de la dihidroorotato deshidrogenasa con actividad antimalárica .

Tratamiento de la Enfermedad de Alzheimer

Los sistemas policíclicos que contienen la parte de [1,2,4]triazolo[1,5-a]pirimidina se han utilizado para el tratamiento de la enfermedad de Alzheimer .

Tratamiento del Insomnio

Los compuestos que contienen la parte de [1,2,4]triazolo[1,5-a]pirimidina se han utilizado en el tratamiento del insomnio .

Agentes Antiparasitarios

Los complejos de triazolopirimidinas con Pt y Ru han sido altamente activos contra parásitos y también se pueden utilizar para tratar el cáncer .

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to inhibit the influenza virus rna polymerase pa–pb1 subunit heterodimerization .

Mode of Action

It’s worth noting that related compounds have shown to interact with their targets, leading to changes in the biological activity of the target .

Biochemical Pathways

Related compounds have shown significant inhibitory effects on the erk signaling pathway, resulting in the decreased phosphorylation levels of erk1/2, c-raf, mek1/2, and akt .

Pharmacokinetics

Its molecular weight is 16859 , which is within the optimal range for drug-like molecules, suggesting it may have favorable bioavailability.

Result of Action

Related compounds have shown to induce cell apoptosis and g2/m phase arrest, and regulate cell cycle-related and apoptosis-related proteins .

Action Environment

It is known to be stable under inert atmosphere and at temperatures between 2-8°c .

Análisis Bioquímico

Biochemical Properties

7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit tubulin polymerization, which is essential for cell division . This compound also interacts with the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . These interactions highlight its potential as an anticancer agent by inducing cell apoptosis and G2/M phase arrest.

Cellular Effects

The effects of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated significant antiproliferative activity against HCT-116 cells, with an IC50 value of 0.53 μM . Additionally, it induces cell apoptosis and G2/M phase arrest, thereby affecting cell cycle progression and survival.

Molecular Mechanism

At the molecular level, 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects through various mechanisms. It binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This inhibition leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Furthermore, the compound suppresses the ERK signaling pathway, reducing the phosphorylation of key proteins involved in cell proliferation and survival . These molecular interactions underscore its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere conditions at temperatures between 2-8°C . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained antiproliferative and pro-apoptotic effects, indicating its potential for prolonged therapeutic use.

Dosage Effects in Animal Models

The effects of 7-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative and pro-apoptotic activities without causing severe toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal therapeutic dosage. Threshold effects and dose-response relationships are crucial for understanding the compound’s safety and efficacy in preclinical studies.

Propiedades

IUPAC Name |

7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-4-2-5(7)11-6(10-4)8-3-9-11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIPEBKPGPZXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334256 | |

| Record name | 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24415-66-5 | |

| Record name | 7-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-5-METHYL-(1,2,4)TRIAZOLO(1,5-A)PYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

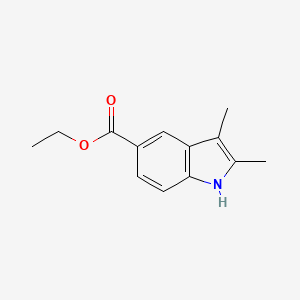

![4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B1297759.png)

![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)